![molecular formula C17H10N2O6 B14385015 3,3'-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) CAS No. 89444-57-5](/img/structure/B14385015.png)
3,3'-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) is a complex organic compound characterized by its unique structure, which includes two pyrano[2,3-c]pyridin-2-one moieties linked by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) typically involves the reaction of 4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two pyrano[2,3-c]pyridin-2-one units. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one): Similar structure but with a methyl group at the 6-position.
4-Hydroxy-6-methyl-2H-pyran-2-one: A simpler compound with a single pyranone ring.
2H-Pyran-2-one: The core structure without additional functional groups.
Uniqueness
3,3’-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one) is unique due to its methylene-bridged bis-pyrano[2,3-c]pyridin-2-one structure, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
89444-57-5 |
|---|---|
Molecular Formula |
C17H10N2O6 |
Molecular Weight |
338.27 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxopyrano[2,3-c]pyridin-3-yl)methyl]pyrano[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C17H10N2O6/c20-14-8-1-3-18-6-12(8)24-16(22)10(14)5-11-15(21)9-2-4-19-7-13(9)25-17(11)23/h1-4,6-7,20-21H,5H2 |
InChI Key |
JOOHFJLSNBOCTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=C(C(=O)O2)CC3=C(C4=C(C=NC=C4)OC3=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)
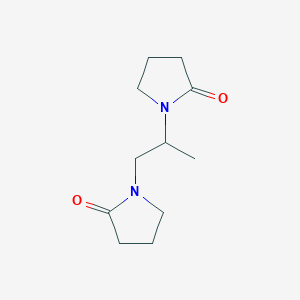



![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)
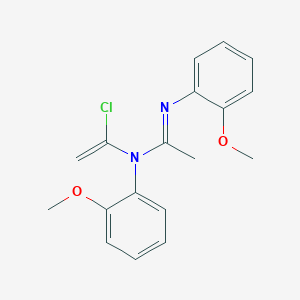
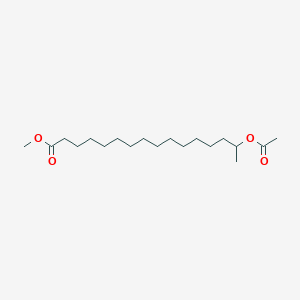
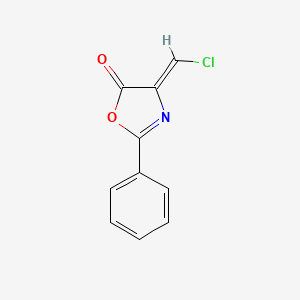
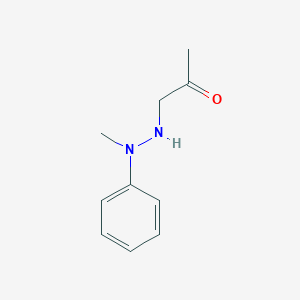
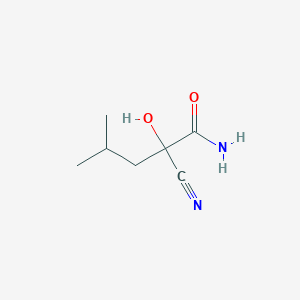
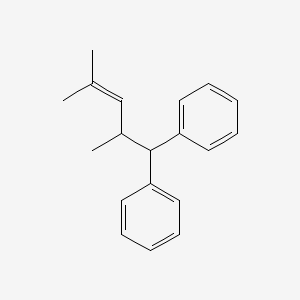

![3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B14385014.png)
